N-[(4-fluorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[(4-fluorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide” is a complex organic molecule that contains several functional groups. It has a quinazolinone core, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been found to possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Scientific Research Applications
Antimicrobial and Antifungal Activity
Research has synthesized and evaluated derivatives related to the given compound for their potential antimicrobial and antifungal properties. For instance, a study synthesized a series of thiazolidin-4-one derivatives, demonstrating significant in vitro antibacterial and antifungal activities against various pathogens, indicating the compound's potential as a framework for developing new antimicrobial agents (Baviskar et al., 2013). Another research effort highlighted the antimicrobial potential of N-aryl(benzyl,heteroaryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides, further emphasizing the compound's relevance in addressing infectious diseases (Antypenko et al., 2016).
Anticancer Activity
The compound's derivatives have also been explored for their anticancer properties. Notably, certain derivatives demonstrated significant growth inhibition against specific human tumor cell lines, highlighting the compound's potential in cancer research. This includes findings where derivatives exhibited high growth inhibition rates and lethal antitumor activity against melanoma and other cancer cell lines, underscoring the compound's potential utility in developing new anticancer therapies (Antypenko et al., 2016).
Structural and Chemical Analysis
Further research has been dedicated to the structural and chemical analysis of related compounds, including synthesis routes, crystal structure, and Hirshfeld surface analysis. Such studies provide valuable insights into the compound's chemical behavior, laying the groundwork for the development of pharmaceuticals with optimized properties (Geesi et al., 2020).
Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its biological activity, the development of synthesis methods, and the investigation of its mechanism of action. Given the wide range of activities exhibited by other quinazolinone derivatives, this compound could potentially have interesting biological properties worth investigating .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-12-7-5-11(6-8-12)9-19-15(22)10-24-16-13-3-1-2-4-14(13)20-17(23)21-16/h5-8H,1-4,9-10H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEYBXVLDUAZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.